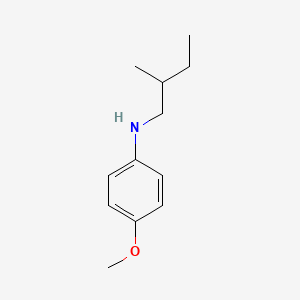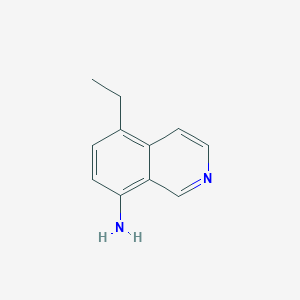![molecular formula C11H15BrFNO B13260735 2-{[(5-Bromo-2-fluorophenyl)methyl]amino}butan-1-ol](/img/structure/B13260735.png)
2-{[(5-Bromo-2-fluorophenyl)methyl]amino}butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(5-Bromo-2-fluorophenyl)methyl]amino}butan-1-ol is an organic compound with the molecular formula C11H15BrFNO. This compound is characterized by the presence of a bromine and fluorine atom attached to a phenyl ring, which is further connected to an amino group and a butanol chain. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-Bromo-2-fluorophenyl)methyl]amino}butan-1-ol typically involves the reaction of 5-bromo-2-fluorobenzylamine with butanal under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions and minimize the production costs while ensuring the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[(5-Bromo-2-fluorophenyl)methyl]amino}butan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols .
Scientific Research Applications
2-{[(5-Bromo-2-fluorophenyl)methyl]amino}butan-1-ol is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(5-Bromo-2-fluorophenyl)methyl]amino}butan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
(2-{[(4-Bromo-2-fluorobenzyl)amino]carbonyl}-5-…):
Methyl 2-bromo-2-(4-fluorophenyl)acetate: Another similar compound used in organic synthesis.
Uniqueness
2-{[(5-Bromo-2-fluorophenyl)methyl]amino}butan-1-ol is unique due to its specific combination of bromine and fluorine atoms on the phenyl ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications and synthetic processes .
Properties
Molecular Formula |
C11H15BrFNO |
|---|---|
Molecular Weight |
276.14 g/mol |
IUPAC Name |
2-[(5-bromo-2-fluorophenyl)methylamino]butan-1-ol |
InChI |
InChI=1S/C11H15BrFNO/c1-2-10(7-15)14-6-8-5-9(12)3-4-11(8)13/h3-5,10,14-15H,2,6-7H2,1H3 |
InChI Key |
JWTKXQQSDCFCFG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NCC1=C(C=CC(=C1)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Oxan-3-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B13260663.png)
![2-{[(2-Ethoxyethyl)amino]methyl}phenol](/img/structure/B13260675.png)

![1-{[(1,2,3-Thiadiazol-4-ylmethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B13260683.png)

![[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanethiol](/img/structure/B13260701.png)



![Butyl[(2,5-dimethylphenyl)methyl]amine](/img/structure/B13260729.png)
![2-{2-[(2,6-Dichlorophenyl)sulfanyl]ethyl}piperidine](/img/structure/B13260737.png)



